H-DL-Gln-DL-Asn-DL-Cys-DL-Pro-DL-Arg-Gly-NH2
Description
H-DL-Gln-DL-Asn-DL-Cys-DL-Pro-DL-Arg-Gly-NH2 is a synthetic peptide composed of six amino acid residues, featuring a mix of DL-configured glutamine (Gln), asparagine (Asn), cysteine (Cys), proline (Pro), arginine (Arg), and achiral glycine (Gly). The DL configuration indicates racemic mixtures at chiral centers, which may influence its stability, solubility, and biological activity. Glycine, being achiral, enhances conformational flexibility. This peptide’s applications are likely research-oriented, given the lack of explicit medical or commercial data in the provided evidence.
Properties
Molecular Formula |
C25H44N12O8S |
|---|---|
Molecular Weight |
672.8 g/mol |
IUPAC Name |
2-amino-N-[4-amino-1-[[1-[2-[[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide |
InChI |
InChI=1S/C25H44N12O8S/c26-12(5-6-17(27)38)20(41)35-14(9-18(28)39)22(43)36-15(11-46)24(45)37-8-2-4-16(37)23(44)34-13(3-1-7-32-25(30)31)21(42)33-10-19(29)40/h12-16,46H,1-11,26H2,(H2,27,38)(H2,28,39)(H2,29,40)(H,33,42)(H,34,44)(H,35,41)(H,36,43)(H4,30,31,32) |
InChI Key |
QXUPFHUQCFYTFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Gln-DL-Asn-DL-Cys-DL-Pro-DL-Arg-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides.
Coupling: The activated amino acid is coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like This compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same SPPS principles but are optimized for efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
H-DL-Gln-DL-Asn-DL-Cys-DL-Pro-DL-Arg-Gly-NH2: can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid analogs can be introduced during the SPPS process.
Major Products Formed
Disulfide-bridged peptides: Formed through oxidation of cysteine residues.
Reduced peptides: Resulting from the reduction of disulfide bonds.
Scientific Research Applications
H-DL-Gln-DL-Asn-DL-Cys-DL-Pro-DL-Arg-Gly-NH2: has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects, such as in drug delivery systems.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of H-DL-Gln-DL-Asn-DL-Cys-DL-Pro-DL-Arg-Gly-NH2 depends on its specific application. Generally, peptides interact with cellular receptors or enzymes, mimicking natural ligands or substrates. This interaction can activate or inhibit biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Structural and Functional Differences
a) H-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2 (CAS 51776-33-1)
- Sequence : Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 (7 residues vs. 6 in the target peptide).
- Molecular Formula : C₃₃H₅₃N₁₁O₉; Molecular Weight : 747.84 g/mol .
- Key Features :
Comparison with Target :
- The target peptide’s cysteine residue allows redox-sensitive behavior absent in this analog.
- Shorter sequence (6 residues) may reduce steric hindrance and improve solubility compared to the 7-residue analog.
b) H-Lys-Pro-Asn-DL-Pro-Glu-Arg-Phe-Tyr-Gly-Leu-Met-NH2 (CAS 139446-71-2)
- Sequence : 12 residues with mixed DL- and L-configurations.
- Molecular Formula: C₆₂H₉₅N₁₇O₁₅S; Synonym: Lys-pro-asn-pro-glu-arg-phe-tyr-gly-leu-met-NH2 .
- Key Features :
- Extended sequence with aromatic (Phe, Tyr) and sulfur-containing (Met) residues.
- Includes lysine (positively charged) and glutamic acid (negatively charged), creating zwitterionic properties.
Comparison with Target :
- Methionine in the analog introduces oxidation sensitivity, whereas cysteine in the target offers disulfide bond versatility.
Physicochemical Properties
Biological Activity
H-DL-Gln-DL-Asn-DL-Cys-DL-Pro-DL-Arg-Gly-NH2 is a synthetic peptide composed of a unique arrangement of amino acids, including Glutamine (Gln) , Asparagine (Asn) , Cysteine (Cys) , Proline (Pro) , Arginine (Arg) , and Glycine (Gly) . The presence of both D- and L-forms of these amino acids suggests potential variations in biological activity compared to peptides made solely from L-amino acids. This article explores the biological activity of this compound, including its synthesis, structural properties, mechanisms of action, and relevant research findings.
Synthesis and Structural Properties
The synthesis of this compound typically employs Solid-Phase Peptide Synthesis (SPPS) . This method is favored for producing high-purity peptides efficiently. The specific sequence and spatial arrangement of the amino acids significantly influence the peptide's biological activities. For instance, the incorporation of D-amino acids can enhance resistance to enzymatic degradation and modify receptor interactions.
Biological Activities
Peptides like this compound are studied for various biological activities, including:
- Antioxidant Properties : The presence of Cysteine may impart antioxidant capabilities due to its thiol group, which can scavenge free radicals.
- Antimicrobial Activity : Similar peptides have shown potential in inhibiting microbial growth, suggesting that this compound may exhibit similar properties.
- Modulation of Immune Response : The Arginine residue is known to play a role in immune modulation, potentially enhancing the peptide's ability to influence immune cell activity .
The mechanisms through which this compound exerts its effects involve interactions with biological targets such as enzymes and receptors. The binding affinity and specificity of this peptide can lead to various downstream effects in cellular signaling pathways. For example:
- Enzyme Inhibition : Peptides with similar structures have been shown to inhibit angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure .
- Receptor Binding : The peptide may interact with specific receptors involved in signaling pathways that regulate cell growth, apoptosis, and immune responses.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar peptides is beneficial:
| Compound Name | Key Features |
|---|---|
| H-Lys-Ala-Cys-Pro-Arg-Gly-NH2 | Contains Lysine; different charge properties |
| H-Asp-Glu-Cys-Pro-Arg-Gly-NH2 | Aspartic and Glutamic acids alter ionic interactions |
| H-Tyr-Phe-Cys-Pro-Arg-Gly-NH2 | Aromatic side chains enhance hydrophobic interactions |
The distinct combination of amino acids in this compound may provide unique biochemical properties not observed in these other compounds.
Case Studies and Research Findings
Recent studies have explored the biological activities of peptides similar to this compound. For instance:
- Antimicrobial Activity : A study demonstrated that peptides containing Cysteine exhibited significant antimicrobial effects against various bacterial strains. This suggests that this compound could have potential therapeutic applications in treating infections .
- ACE Inhibition : Research indicated that peptides with specific amino acid sequences could effectively inhibit ACE activity, leading to reduced hypertension in animal models. This highlights the potential cardiovascular benefits of this compound .
- Cell Signaling Modulation : Studies on related peptides show their ability to modulate signaling pathways involved in cell proliferation and apoptosis, suggesting that this compound could similarly affect these processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
